
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazinone core, substituted with a chlorophenylmethyl group and a fluorophenylpropyl-hexahydro-azepinyl moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the chlorophenylmethyl group, and the attachment of the fluorophenylpropyl-hexahydro-azepinyl moiety. Common synthetic routes may include:
Formation of the Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenylmethyl Group: This can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Attachment of the Fluorophenylpropyl-Hexahydro-Azepinyl Moiety: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Chlorophenylmethyl-Substituted Compounds: Molecules with the chlorophenylmethyl group but different cores.
Fluorophenylpropyl-Substituted Compounds: Compounds with the fluorophenylpropyl moiety but different cores.
Uniqueness
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness may confer distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
110406-49-0 |
|---|---|
Molecular Formula |
C30H32Cl2FN3O |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-[3-(2-fluorophenyl)propyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H31ClFN3O.ClH/c31-24-15-13-22(14-16-24)21-29-26-10-2-3-11-27(26)30(36)35(33-29)25-9-6-19-34(20-17-25)18-5-8-23-7-1-4-12-28(23)32;/h1-4,7,10-16,25H,5-6,8-9,17-21H2;1H |
InChI Key |
DMAIOTBMNKERIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCCC2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


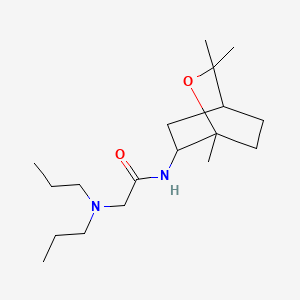
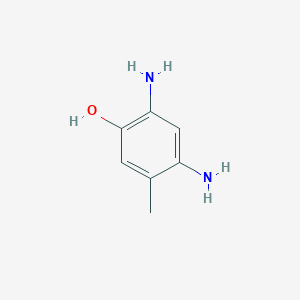
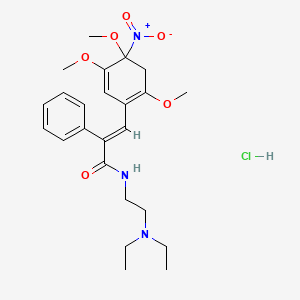
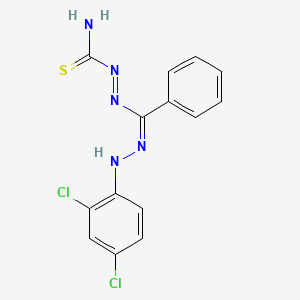
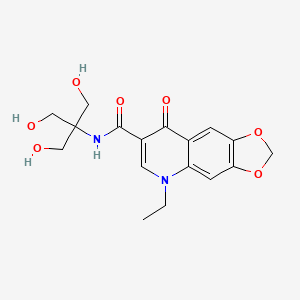

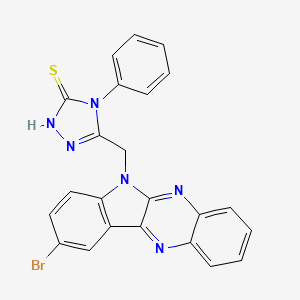


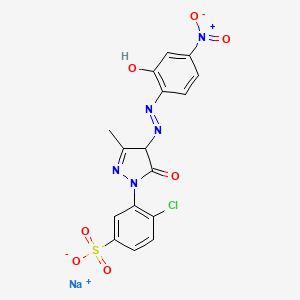

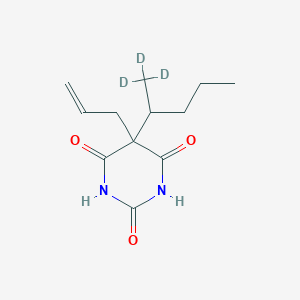
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

